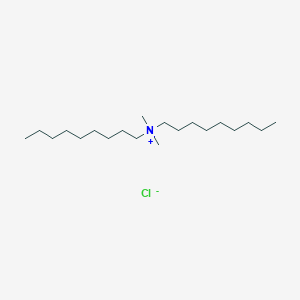
2-Amino-6-chlorobenzaldehyde
Übersicht
Beschreibung
2-Amino-6-chlorobenzaldehyde, or 2-AChB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 189.56 g/mol. It is a derivative of benzaldehyde, and its structure consists of an aryl group with a chlorine atom attached to a nitrogen atom. 2-AChB is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been studied for its potential use in the medical field, such as for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
- Electron-Diffraction Study : The molecular structure of 2-chlorobenzaldehyde has been analyzed using gas-phase electron diffraction, focusing on the isomeric composition and molecular bonding (Schāfer, Samdal, & Hedberg, 1976).
Applications in Pharmaceuticals and Cosmetics
- Raw Material in Pharmaceuticals : 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde are important raw materials in the manufacturing of pharmaceuticals, pesticides, cosmetics, and dyestuffs. The paper discusses synthetic techniques, market demands, and development trends of these compounds (Han Zhi, 2002).
Chemical Synthesis
- Synthesis of Chemotherapeutic Compounds : The condensation of related compounds has been studied in the context of synthesizing aminoquinol, a chemotherapeutic preparation used for treating protozoal infections (Uritskaya et al., 1983).
- Synthesis of Schiff Bases : Schiff bases derived from the condensation of 2-chlorobenzaldehyde with 4-aminoantipyrine have been studied, revealing their molecular configurations and intermolecular interactions (Sun et al., 2006).
Biocatalysts Design
- Crosslinking in Biocatalysts : Glutaraldehyde, a compound related to 2-Amino-6-chlorobenzaldehyde, is widely used in biocatalyst design due to its effectiveness as a crosslinker. It plays a crucial role in enzyme immobilization and stabilization (Barbosa et al., 2014).
Environmental Applications
- Bioremediation of Micropollutants : Aminobacter sp. MSH1 utilizes 2,6-dichlorobenzamide (related to this compound) as a carbon, nitrogen, and energy source, demonstrating its potential in groundwater bioremediation for drinking water treatment plants (Raes et al., 2019).
Antibacterial Research
- Antibacterial Properties of Metal Complexes : Studies on divalent metal complexes of NO-donor ligands derived from 2-amino-5-chlorobenzaldehyde have shown promising antibacterial activity, indicating potential applications in medical and pharmaceutical fields (Aslam et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
2-Amino-6-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and other condensation products. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in the body. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are often mediated through the formation of covalent bonds between the aldehyde group of this compound and the amino groups of proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the specific target. For instance, this compound can inhibit the activity of aldehyde dehydrogenase by forming a covalent adduct with the enzyme’s active site. This inhibition can lead to the accumulation of aldehydes, which can have toxic effects on cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. The degradation products of this compound can also have biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cell viability, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification pathways and protecting against oxidative stress. At high doses, this compound can exhibit toxic effects, including liver damage, neurotoxicity, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These findings highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of aldehydes and the synthesis of Schiff bases. It interacts with enzymes such as aldehyde dehydrogenase and aminotransferases, which facilitate its conversion to less toxic metabolites. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can influence the overall metabolic balance and energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners. For example, in the nucleus, this compound can interact with transcription factors and chromatin, affecting gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
2-amino-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEANOJBDLVBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625477 | |
| Record name | 2-Amino-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35490-90-5 | |
| Record name | 2-Amino-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)








